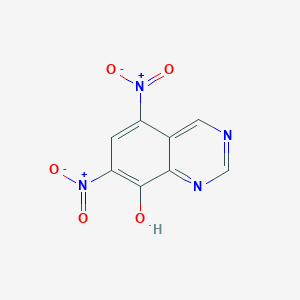

5,7-Dinitroquinazolin-8-ol

Description

Overview of Quinazoline (B50416) Heterocycles in Contemporary Chemical Research

Quinazolines are a class of nitrogen-containing heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov This structural motif is of considerable interest in medicinal and materials chemistry due to the diverse biological activities and physicochemical properties exhibited by its derivatives. nih.govarabjchem.org In recent decades, quinazoline and its analogues have been extensively studied, leading to the development of numerous synthetic methodologies and the discovery of compounds with a wide array of applications. nih.govnih.gov The versatility of the quinazoline core allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired chemical and biological outcomes. researchgate.netijpsr.com

The significance of quinazolines is underscored by their presence in over 200 naturally occurring alkaloids and a number of approved pharmaceutical agents. nih.govarabjchem.org The continuous exploration of quinazoline chemistry is driven by the quest for new molecules with enhanced or novel functionalities. researchgate.net

Structural Features and Electronic Environment of Dinitro-Substituted Aromatic Systems

The introduction of two nitro (-NO2) groups onto an aromatic system, as seen in 5,7-Dinitroquinazolin-8-ol, profoundly alters the electronic landscape of the molecule. Nitro groups are potent electron-withdrawing groups due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring into the nitro group. numberanalytics.com

The cumulative effect of two nitro groups creates a significantly electron-deficient aromatic system. This electron deficiency has several important consequences for the molecule's reactivity. Firstly, it deactivates the aromatic ring towards electrophilic aromatic substitution reactions. numberanalytics.comresearchgate.net Secondly, and more importantly, it activates the ring towards nucleophilic aromatic substitution, a reaction pathway not readily observed in electron-rich aromatic compounds. The positions ortho and para to the nitro groups become particularly susceptible to attack by nucleophiles. The electronic perturbations caused by dinitro-substitution also influence the molecule's physical properties, including its acidity, redox potential, and spectroscopic characteristics.

Rationale for In-depth Investigation of this compound

The specific substitution pattern of this compound presents a compelling case for detailed academic inquiry. The fusion of the quinazoline core with two nitro groups and a hydroxyl group at position 8 creates a unique electronic and structural environment. The hydroxyl group, an electron-donating group, stands in electronic opposition to the two electron-withdrawing nitro groups, setting up a "push-pull" system that can lead to interesting chemical reactivity and photophysical properties.

Furthermore, the presence of multiple reactive sites—the acidic proton of the hydroxyl group, the electron-deficient aromatic ring, and the potential for chelation involving the quinolinol moiety—suggests a rich and varied chemistry. For instance, the selective reduction of one nitro group over the other could provide a pathway to novel functionalized quinazolines. A study on the related compound 5,7-dinitro-8-hydroxyquinoline demonstrated that chemoselective reduction of the ortho-nitro group can be achieved, leading to the synthesis of new heterocyclic systems. osi.lv The synthesis of various substituted 8-hydroxyquinoline (B1678124) derivatives, such as those with bromo or iodo groups at the 5 and 7 positions, has been a subject of considerable research. scispace.comchemicalbook.comnih.gov

Defining the Scope and Objectives of Academic Inquiry for the Compound

A thorough academic investigation of this compound would encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to the compound. While syntheses for related structures like 5,6,7,8-Tetrahydroquinolin-8-ol are known, the specific synthesis of the title compound requires dedicated study. chemicalbook.com

Further objectives would include a comprehensive characterization of its physicochemical properties. This would involve spectroscopic analysis (NMR, IR, UV-Vis), determination of its pKa, and investigation of its electrochemical behavior. A detailed study of its reactivity would also be crucial, exploring its susceptibility to nucleophilic substitution, the potential for selective reduction of the nitro groups, and its coordination chemistry with various metal ions. Computational modeling could provide valuable insights into its electronic structure and help rationalize its observed reactivity. acs.org

Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C8H4N4O5 |

| Molecular Weight | 236.14 g/mol |

| pKa (Predicted) | Due to the strong electron-withdrawing nitro groups, the hydroxyl proton is expected to be significantly more acidic than that of unsubstituted 8-hydroxyquinoline. |

| Solubility | Likely to be sparingly soluble in water and more soluble in polar organic solvents like DMSO and DMF. |

| Appearance | Expected to be a colored solid, likely yellow or orange, due to the extended conjugation and the presence of chromophoric nitro groups. |

Structure

3D Structure

Properties

CAS No. |

62011-96-5 |

|---|---|

Molecular Formula |

C8H4N4O5 |

Molecular Weight |

236.14 g/mol |

IUPAC Name |

5,7-dinitroquinazolin-8-ol |

InChI |

InChI=1S/C8H4N4O5/c13-8-6(12(16)17)1-5(11(14)15)4-2-9-3-10-7(4)8/h1-3,13H |

InChI Key |

KCHXASRSHMUUGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=CN=CN=C2C(=C1[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5,7 Dinitroquinazolin 8 Ol and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for highly electron-poor aromatic systems. wikipedia.org In the case of dinitroquinazolines, this reaction pathway allows for the displacement of a leaving group, typically one of the nitro groups, by a nucleophile.

The quinazoline (B50416) ring system is inherently electron-deficient, but the addition of two nitro groups at the C5 and C7 positions drastically enhances this property. Nitro groups are powerful electron-withdrawing substituents, operating through both inductive and resonance effects. nih.gov This strong withdrawal of electron density from the aromatic ring system significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and creates substantial partial positive charges on the ring's carbon atoms. researchgate.net As a result, the ring is "activated" and becomes highly susceptible to attack by nucleophiles. wikipedia.org The displacement of a nitro group is facilitated because it is a competent leaving group, and the transition state leading to its substitution is stabilized by the remaining electron-withdrawing functionalities. nih.gov

A critical aspect of SNAr reactions in dinitroquinazolines is regioselectivity—the preferential position of nucleophilic attack. In molecules like 5,7-Dinitroquinazolin-8-ol, the nucleophile can potentially attack either the C5 or C7 position, leading to different substitution products. The outcome is governed by a combination of electronic and steric factors, as well as key intramolecular interactions. researchgate.net

Electronic effects are a primary determinant of regioselectivity. researchgate.net Computational studies on the analogous compound, 5,7-dinitroquinazoline-4-one, reveal that while both C5 and C7 bear partial positive charges, the electronic properties favor attack at one site over the other. researchgate.net Frontier molecular orbital (FMO) analysis indicates that the LUMO is more localized on the C5 carbon than on C7. researchgate.net This greater LUMO coefficient suggests that C5 is the more electrophilic site, making it the more favorable position for nucleophilic attack from an electronic standpoint. researchgate.net

Steric hindrance can also play a role. The C5 position, being in the peri position (adjacent to the ring fusion), is generally more sterically hindered than the C7 position. However, in many cases, electronic factors and other stabilizing interactions can override steric considerations. researchgate.net

Intramolecular hydrogen bonding has been identified as a decisive factor in controlling the regioselectivity of these reactions. researchgate.net Mechanistic investigations on 5,7-dinitroquinazoline-4-one demonstrated that the nucleophilic attack of an amine occurs preferentially at the C5 position. researchgate.netrsc.org This selectivity is attributed to the formation of an intramolecular hydrogen bond between the incoming amine's hydrogen atom and the oxygen of the carbonyl group at the C4 position. researchgate.net This interaction stabilizes the transition state for the peri-attack, lowering its activation energy compared to the attack at the C7 position. researchgate.netrsc.org

For this compound, a similar directing effect can be postulated. The hydroxyl group at the C8 position can act as a hydrogen bond acceptor or donor for an incoming nucleophile. This interaction would be expected to direct the nucleophilic attack to the adjacent C7 position by stabilizing the corresponding transition state.

Table 1: Calculated Energy Profile for the Reaction of Methylamine with 5,7-Dinitroquinazoline-4-one

This table presents computational data from a study on a close analogue, 5,7-dinitroquinazoline-4-one, which illustrates the energetic preference for substitution at the C5 (peri) position over the C7 (para) position, a preference driven by a stabilizing intramolecular hydrogen bond. rsc.org

| Parameter | Attack at C7 (para-attack) | Attack at C5 (peri-attack) |

| Transition State | TS1 | TS2 |

| Activation Energy (kcal/mol) | 36.77 | 18.14 |

| Reaction Exothermicity (kcal/mol) | -10.67 | -22.90 |

| Imaginary Frequency (cm⁻¹) | 487.87i | 273.53i |

The activated nature of the dinitroquinazoline system allows for reactions with a wide range of nucleophiles. The most extensively studied examples involve amines, which lead to the formation of pharmaceutically relevant amino-substituted quinazolines. researchgate.net Mechanistic studies have specifically modeled the reaction with methylamine, showing a concerted mechanism where the C-N bond forms as the C-NO2 bond breaks, without the formation of a stable Meisenheimer intermediate. researchgate.netrsc.org Similar reactivity is expected with other nucleophiles such as thiols and alcohols, which can displace one of the nitro groups to form the corresponding thioethers and ethers, respectively.

Regioselectivity of Nucleophilic Attack in Dinitroquinazolines

Electrophilic Substitution Reactions on the Quinazoline Core

Electrophilic aromatic substitution involves the attack of an electrophile on an electron-rich aromatic ring. makingmolecules.com The quinazoline core in this compound is exceptionally electron-deficient due to the presence of two nitrogen atoms within the heterocyclic system and two potent electron-withdrawing nitro groups. masterorganicchemistry.com These substituents strongly deactivate the ring towards electrophilic attack by reducing its nucleophilicity. libretexts.org Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unfavorable for this compound and would require extremely harsh reaction conditions, if they proceed at all.

Nitration and Bromination Studies of Quinazoline Derivatives

The introduction of nitro and bromo groups onto the quinazoline scaffold is a key method for creating functionalized derivatives for further chemical exploration. Electrophilic substitution is a primary pathway for these modifications.

Nitration is a well-documented electrophilic substitution reaction for the quinazoline ring system. nih.gov The reaction of quinazoline with fuming nitric acid in concentrated sulfuric acid typically results in the formation of 6-nitroquinazoline. nih.gov The predicted order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is positions 8 > 6 > 5 > 7, with positions 2 and 4 being the least reactive. nih.gov For quinazolinone derivatives, specifically 4-quinazolones, nitration also requires harsh conditions, such as a mixture of fuming nitric and concentrated sulfuric acids at elevated temperatures, to introduce a single nitro group, generally at the 6-position. scispace.com

Bromination of quinazoline derivatives can be more complex and may yield a mixture of products. researchgate.net However, regioselective monobromination can be achieved under specific conditions. For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid allows for controlled bromination. researchgate.net For 4-quinazolones, direct bromination using bromine in acetic acid or aqueous potassium bromide has proven ineffective. scispace.com A more successful approach involves the Juvalta process, where the quinazolone is dissolved in fuming sulfuric acid before the addition of bromine, leading to monobromo derivatives. scispace.com

The reaction conditions for these halogenations are critical. The choice of the brominating agent, the acid medium, temperature, and concentration all play a significant role in determining the regioselectivity and yield of the reaction. researchgate.net

Influence of Existing Substituents on Electrophilic Pathways

The reactivity of the quinazoline ring and the orientation of incoming electrophiles are significantly influenced by the electronic properties of the substituents already present on the ring. libretexts.orgfiveable.me These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EDGs, such as hydroxyl (-OH), amino (-NH2), and alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. fiveable.me This increased reactivity is a result of both inductive effects (electron donation through sigma bonds) and resonance effects (electron donation through pi bonds). libretexts.org These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves because they can effectively stabilize the positive charge of the carbocation intermediate (the sigma complex) formed during the reaction. fiveable.me

Conversely, EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl (-CHO, -COR) groups, decrease the electron density of the ring. libretexts.org They pull electron density away from the ring through inductive and resonance effects, which deactivates the ring, making it less reactive than an unsubstituted one. libretexts.org For example, a nitro substituent can make an aromatic ring more than 10 million times less reactive than benzene (B151609). libretexts.org EWGs generally direct incoming electrophiles to the meta position, as this position is less destabilized than the ortho and para positions during the formation of the carbocation intermediate. fiveable.me

Halogens are a unique case, as they are deactivating yet direct incoming electrophiles to the ortho and para positions. Their strong electron-withdrawing inductive effect deactivates the ring, while their weaker electron-donating resonance effect directs the substitution to the ortho and para positions by stabilizing the intermediate carbocation. libretexts.org The electronic nature of substituents on the 2-position of the quinazoline ring has been shown to affect the covalent hydration of the 3,4-double bond, demonstrating the significant influence these groups have on the electronic character of the entire heterocyclic system. rsc.org

Table 1: Effect of Substituent Groups on Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Effect on Reactivity | Directing Influence |

| Electron-Donating Groups (EDGs) | -OH, -NH2, -OR, -R | Activating | Ortho, Para |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -COR | Deactivating | Meta |

| Halogens | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

Reduction Chemistry of Nitro Groups

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of more complex molecules.

Selective Reduction of Nitro Functionalities (e.g., to Amino Groups)

The conversion of aromatic nitro compounds into their corresponding amines is a common and crucial synthetic step. scispace.com While catalytic hydrogenation is a widely used and economical method, its utility is limited when other reducible functional groups are present in the molecule. scispace.com Therefore, a variety of chemical reducing systems have been developed to achieve selective reduction of the nitro group. scispace.com

Metal-based systems are frequently employed for this purpose. Reagents such as iron powder with acetic acid or stannous chloride are effective for the reduction of nitroarenes to anilines under mild conditions. mdpi.com Another approach involves using dicobalt octacarbonyl (Co2(CO)8) with water, which can selectively reduce aromatic nitro compounds to their corresponding amino derivatives. scispace.com This method has shown high selectivity for the nitro group in the presence of other functionalities. scispace.com Metal-free methodologies have also been developed; for instance, the combination of HSiCl3 and a tertiary amine provides a mild system for reducing both aromatic and aliphatic nitro groups to amines with tolerance for many other functional groups. organic-chemistry.org

Methodological Approaches to Chemo- and Regioselective Reductions

In molecules containing multiple nitro groups or other reducible functionalities, achieving both chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between similar functional groups at different positions) is a significant synthetic challenge.

Chemoselectivity: The selective reduction of a nitro group in the presence of other sensitive groups like halogens, ketones, esters, nitriles, and aldehydes is highly desirable. organic-chemistry.orgscilit.com Catalytic systems using copper(II) or cobalt(II) phthalocyanines with hydrazine (B178648) hydrate (B1144303) have demonstrated high efficiency in the chemoselective reduction of aromatic nitro compounds, leaving a wide range of other functional groups intact. scilit.com Similarly, catalytic systems based on high-valent oxo-rhenium complexes with silanes have been reported to efficiently reduce aromatic nitro compounds while tolerating functionalities such as esters, amides, and lactones. nih.gov

Regioselectivity: For compounds containing multiple nitro groups, such as dinitroarenes, selective reduction of one nitro group to an amino group to form a nitroaniline is a valuable transformation. Methodologies have been developed to achieve this with high regioselectivity. The aforementioned oxo-rhenium complex/silane system allows for the regioselective reduction of dinitrobenzenes to the corresponding nitroanilines. nih.gov The use of vasicine, a quinazoline alkaloid, also enables the selective reduction of dinitroarenes to nitroanilines. organic-chemistry.org These methods provide a controlled way to generate asymmetrically substituted aromatic compounds that can serve as building blocks for further synthesis.

Table 2: Methodologies for Selective Nitro Group Reduction

| Reagent/Catalyst System | Selectivity Type | Tolerated Functional Groups | Reference |

| Co2(CO)8 / H2O | Chemoselective | Halides, Carbonyls | scispace.com |

| Copper/Cobalt Phthalocyanines | Chemo- and Regioselective | Aldehyde, Keto, Ester, Halogen, Nitrile | scilit.com |

| Oxo-Rhenium Complexes / Silanes | Chemo- and Regioselective | Ester, Halo, Amide, Sulfone, Lactone | nih.gov |

| Vasicine | Chemoselective | Ketones, Nitriles, Esters, Halogens | organic-chemistry.org |

| HSiCl3 / Tertiary Amine | Chemoselective | Wide applicability | organic-chemistry.org |

Derivatization via the Hydroxyl Group at Position 8

The hydroxyl group at the 8-position of a quinazoline or related quinoline (B57606) ring is a versatile functional handle for a wide range of chemical modifications. Its phenolic nature makes it susceptible to numerous reactions. nih.gov

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group at position 8 behaves as a typical phenol, allowing for various substitution reactions to introduce new functionalities. nih.gov A common strategy involves O-alkylation or O-acylation, where the hydroxyl proton is removed by a base, and the resulting phenoxide attacks an electrophile.

For instance, the synthesis of aryl tosylates can be achieved by reacting the hydroxyarene with tosyl chloride (TsCl) in the presence of a base like potassium carbonate or sodium hydroxide. chemicalbook.com The hydroxyl group can also be used in coupling reactions. The Suzuki cross-coupling reaction, for example, can be used to introduce aryl groups at other positions on the ring (e.g., positions 5 and 7), but it often requires the prior protection of the 8-hydroxyl group to prevent unwanted side reactions. rroij.comscispace.com A common protecting group for this purpose is the benzyl (B1604629) group, which can be readily removed after the coupling reaction is complete. rroij.comscispace.com

This hydroxyl moiety is not only a site for derivatization but also a key feature in the well-known chelating ability of 8-hydroxyquinolines and their analogues. The proximity of the hydroxyl group to the nitrogen atom in the heterocyclic ring allows these molecules to act as potent bidentate ligands, forming stable complexes with a wide variety of metal ions. nih.govrroij.comscispace.com This property is fundamental to many of their applications but also must be considered during synthetic planning.

Esterification and Etherification Protocols

The chemical behavior of the 8-hydroxyl group in this compound is significantly influenced by the electronic properties of the quinazoline ring system, which is further modulated by the presence of two strongly electron-withdrawing nitro groups. These groups are expected to increase the acidity of the 8-hydroxyl proton, making it more akin to a phenolic hydroxyl group on a highly electron-deficient aromatic ring.

Esterification

The formation of an ester from this compound would involve the reaction of its 8-hydroxyl group with a carboxylic acid or a more reactive acylating agent, such as an acyl chloride or anhydride.

Reaction with Acyl Chlorides/Anhydrides: This is a common and generally efficient method for esterifying phenols. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The lone pair on the hydroxyl oxygen of this compound would act as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro groups would decrease the nucleophilicity of the hydroxyl oxygen, potentially making the reaction slower than with simple phenols. To facilitate the reaction, a base (e.g., pyridine, triethylamine) is typically added to deprotonate the hydroxyl group, forming a more potent nucleophile (a phenoxide-like anion), and to neutralize the HCl or carboxylic acid byproduct.

Fischer Esterification: Direct esterification with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. labxchange.orgyoutube.com This method generally requires heating the alcohol and carboxylic acid with a strong acid catalyst (like sulfuric acid). Given the potential for degradation of the highly nitrated quinazoline ring under strong acidic conditions and high temperatures, this method may not be suitable for this compound.

The expected reactivity for esterification is summarized in the theoretical reaction scheme below. It is important to reiterate that these are predicted reactions, and specific conditions, yields, and even feasibility have not been reported in the literature.

Interactive Data Table: Theoretical Esterification of this compound

The following table is a theoretical representation of potential esterification reactions. No experimental data has been found in the reviewed literature.

| Acylating Agent | Base Catalyst (Example) | Expected Product | Reaction Type | Notes |

| Acetyl Chloride | Pyridine | 5,7-Dinitroquinazolin-8-yl acetate | Nucleophilic Acyl Substitution | Base is crucial to activate the hydroxyl group and scavenge HCl. |

| Acetic Anhydride | Triethylamine | 5,7-Dinitroquinazolin-8-yl acetate | Nucleophilic Acyl Substitution | Generally a milder alternative to acetyl chloride. |

| Benzoyl Chloride | Pyridine | 5,7-Dinitroquinazolin-8-yl benzoate | Nucleophilic Acyl Substitution | Similar mechanism to acetylation. |

Etherification

Etherification of the 8-hydroxyl group would involve its conversion into an ether, for instance, via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For this compound, the first step would be deprotonation of the 8-hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding 5,7-dinitroquinazolin-8-olate anion. jk-sci.com This anion would then act as a nucleophile in an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. masterorganicchemistry.comwikipedia.org The strong electron-withdrawing nature of the dinitro-substituted ring would stabilize the resulting anion, facilitating its formation. However, the nucleophilicity of this stabilized anion might be reduced, potentially requiring more forcing reaction conditions. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO typically favoring SN2 reactions. jk-sci.com

Interactive Data Table: Theoretical Etherification of this compound via Williamson Synthesis

The following table is a theoretical representation of potential etherification reactions. No experimental data has been found in the reviewed literature.

| Alkylating Agent | Base (Example) | Solvent (Example) | Expected Product | Reaction Type | Notes |

| Methyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 8-Methoxy-5,7-dinitroquinazoline | Williamson Ether Synthesis (SN2) | NaH is a strong, non-nucleophilic base suitable for forming the required anion. |

| Ethyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone | 8-Ethoxy-5,7-dinitroquinazoline | Williamson Ether Synthesis (SN2) | K₂CO₃ is a milder base, which may require higher temperatures. |

| Benzyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 8-(Benzyloxy)-5,7-dinitroquinazoline | Williamson Ether Synthesis (SN2) | Benzyl halides are typically reactive SN2 substrates. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For 5,7-Dinitroquinazolin-8-ol, the electron-withdrawing nature of the two nitro groups and the hydroxyl group, combined with the aromatic quinazoline (B50416) core, would result in a distinctive set of chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with the carbon atoms directly attached to the nitro groups (C5 and C7) being significantly deshielded and appearing at high chemical shifts. The carbon bearing the hydroxyl group (C8) would also be shifted downfield. The remaining carbon atoms of the quinazoline ring would resonate at chemical shifts characteristic of aromatic and heteroaromatic systems, with their precise locations influenced by the electronic effects of the substituents.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~9.0-9.5 | ~150-155 |

| 4 | ~8.8-9.2 | ~145-150 |

| 5 | - | ~140-145 |

| 6 | ~8.5-9.0 | ~120-125 |

| 7 | - | ~150-155 |

| 8 | - | ~155-160 |

| 8a | - | ~140-145 |

| 4a | - | ~120-125 |

| 8-OH | Variable (broad) | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₈H₄N₄O₅), the expected molecular weight is approximately 236.15 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 236. The fragmentation pattern would likely involve the sequential loss of the nitro groups (NO₂), which have a mass of 46 amu. This would lead to significant fragment ions at m/z 190 (M - NO₂) and m/z 144 (M - 2NO₂). Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation pathway for hydroxy-substituted aromatic compounds.

| m/z | Predicted Fragment |

|---|---|

| 236 | [M]⁺ (Molecular Ion) |

| 190 | [M - NO₂]⁺ |

| 160 | [M - NO₂ - NO]⁺ or [M - 2NO₂ + H]⁺ |

| 144 | [M - 2NO₂]⁺ |

| 116 | [M - 2NO₂ - CO]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.

The presence of the two nitro groups would give rise to strong, distinct absorption bands. The asymmetric stretching vibration of the N-O bond in the nitro groups is expected in the region of 1520-1560 cm⁻¹, while the symmetric stretching vibration would appear around 1340-1380 cm⁻¹. The hydroxyl group (-OH) would be visible as a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the quinazoline ring would appear in the 1400-1600 cm⁻¹ region.

| Wave Number (cm⁻¹) | Assignment |

|---|---|

| 3200-3600 (broad) | O-H stretch |

| ~3100 | Aromatic C-H stretch |

| 1520-1560 | Asymmetric NO₂ stretch |

| 1340-1380 | Symmetric NO₂ stretch |

| 1400-1600 | Aromatic C=C and C=N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinazoline ring, coupled with the strong electron-withdrawing nitro groups, would result in characteristic absorption bands in the UV-Vis spectrum of this compound.

The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the nitro groups and the hydroxyl group, which act as auxochromes, would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the unsubstituted quinazoline. An n → π* transition associated with the non-bonding electrons of the nitrogen and oxygen atoms may also be observed, typically as a weaker absorption band at a longer wavelength.

| λmax (nm) | Electronic Transition |

|---|---|

| ~250-280 | π → π |

| ~320-360 | π → π |

| >400 | n → π* (possible) |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound is currently available, predictions can be made based on the structures of related compounds, such as 5,7-dinitropyrazolo[5,1-b]quinazolin-9(4H)-one.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |

| Molecular Geometry | Largely planar quinazoline core |

| Intermolecular Interactions | Hydrogen bonding (O-H···O-N), π-π stacking |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Approaches

No dedicated studies using quantum mechanical approaches for 5,7-Dinitroquinazolin-8-ol were found. Therefore, a detailed analysis of its electronic structure, reaction pathways, energetics, and solvent effects based on existing literature is not possible.

There is no available research applying DFT to predict the electronic structure and properties of this compound.

No FMO analyses have been published for this compound to elucidate potential reaction pathways.

Calculations of reaction energetics and the identification of transition states involving this compound have not been reported in the scientific literature.

There are no computational studies detailing the influence of solvents on the reaction mechanisms or regioselectivity of this compound.

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

No molecular docking simulations specifically featuring this compound as a ligand have been published.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No QSRR models have been developed or reported for this compound.

Coordination Chemistry and Metal Complexation Principles

Ligand Characteristics of 5,7-Dinitroquinazolin-8-ol as a Chelating Agent

As a chelating agent, this compound possesses characteristics analogous to the well-studied 8-hydroxyquinoline (B1678124) and its derivatives. The hydroxyl group at the 8-position and the nitrogen atom in the quinazoline (B50416) ring can act as electron donor sites, allowing the molecule to bind to a metal ion in a bidentate fashion, forming a stable five-membered ring structure. nih.gov

The presence of two electron-withdrawing nitro groups at the 5 and 7 positions is expected to significantly influence the ligand's properties. These groups reduce the electron density on the quinazoline ring system and can lower the pKa of the hydroxyl group, potentially affecting the pH range over which metal chelation occurs. The electronic effects of the nitro groups can also modulate the stability of the resulting metal complexes.

| Feature | Description | Implication for Chelation |

| Chelating Moiety | 8-hydroxyl and quinazoline nitrogen | Forms stable 5-membered chelate rings with metal ions. |

| Substituents | Two nitro groups at positions 5 and 7 | Electron-withdrawing nature can enhance the acidity of the hydroxyl group and influence the thermodynamic stability of the metal complexes. |

| Potential Donor Atoms | Oxygen (hydroxyl), Nitrogen (quinazoline ring) | Acts as a bidentate ligand. |

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound would typically involve the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The general synthetic approach for creating metal complexes with similar quinazoline derivatives involves dissolving the ligand in a solvent and adding a solution of the metal salt, often with gentle heating to facilitate the reaction. orientjchem.orgresearchgate.net

The characterization of these metal chelates would rely on a suite of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: This technique would be used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C=N bond in the quinazoline ring and changes in the O-H stretching frequency upon complexation would provide evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal chelates would be expected to differ from that of the free ligand, with shifts in absorption bands indicating the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution.

Magnetic Susceptibility Measurements: This would be employed to determine the magnetic moment of paramagnetic metal complexes, providing insight into the oxidation state and spin state of the central metal ion.

Elemental Analysis: This would be used to confirm the stoichiometry of the metal complexes, typically a 1:2 metal-to-ligand ratio for divalent metal ions. researchgate.net

Mechanisms of Metal Ion Recognition and Binding

The mechanism of metal ion recognition by this compound is predicated on the principles of coordination chemistry. The initial interaction likely involves the recognition of the metal ion by the chelating site, followed by the formation of coordinate bonds. The selectivity of the ligand for different metal ions would be governed by factors such as the size and charge of the metal ion, its preferred coordination geometry, and the stability of the resulting chelate, as dictated by the Hard and Soft Acids and Bases (HSAB) theory.

The binding process involves the displacement of solvent molecules from the metal ion's coordination sphere by the donor atoms of the ligand. The thermodynamics of this process, including the chelate effect, would determine the stability of the final complex.

Applications in Analytical Chemistry (e.g., Fluorescent Sensing of Metal Ions)

Derivatives of 8-hydroxyquinoline are well-known for their applications as fluorescent sensors for metal ions. researchgate.netmdpi.com Upon chelation with certain metal ions, a significant change in the fluorescence properties of the ligand can be observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). This effect can be exploited for the sensitive and selective detection of metal ions.

While specific studies on the fluorescent sensing capabilities of this compound are not widely reported, its structural similarity to known fluorescent sensors suggests potential in this area. The quinazoline ring system can provide the necessary fluorophore, and the introduction of nitro groups could modulate its photophysical properties. The interaction with a metal ion could restrict intramolecular rotation or alter the electronic structure, leading to a change in fluorescence intensity or a shift in the emission wavelength. Such a response could form the basis for its use as a fluorescent probe in analytical chemistry for the detection of specific metal ions. mdpi.com

Future Directions and Interdisciplinary Research Avenues

Development of Novel Synthetic Strategies for Complex Architectures

The synthesis of functionalized quinazolines is a cornerstone of medicinal and materials chemistry. Future research could focus on developing novel, efficient, and stereoselective synthetic routes to 5,7-Dinitroquinazolin-8-ol and its analogues. Key areas of exploration might include:

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters for nitration and cyclization reactions, which are often highly exothermic.

Photoredox Catalysis: Light-mediated synthesis could provide access to new reaction pathways for the functionalization of the quinazoline (B50416) core under mild conditions, potentially allowing for the introduction of a wider range of substituents.

Enzymatic Synthesis: Biocatalysis could enable highly selective transformations, such as regioselective hydroxylation or reduction of nitro groups, leading to the synthesis of complex derivatives that are challenging to obtain through traditional chemical methods.

Deepening Mechanistic Understanding of Regioselective Processes

The precise placement of substituents on the quinazoline ring is crucial for tuning its properties. A deeper understanding of the mechanisms governing regioselectivity in the synthesis of this compound is a critical area for future investigation. This could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing insights into the factors that control the position of nitration and other electrophilic substitution reactions on the quinazoline scaffold. mdpi.com

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, helping to identify intermediates and elucidate reaction mechanisms.

Kinetic Studies: Detailed kinetic analysis of the synthetic steps can provide quantitative data on reaction rates and activation energies, further refining the understanding of regioselective control.

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro groups and nitrogen atoms in the quinazoline ring) makes this compound an intriguing candidate for supramolecular chemistry. Future research could explore:

Crystal Engineering: The design and synthesis of crystalline co-crystals and coordination polymers where this compound acts as a building block. The nitro groups and the quinazoline nitrogen atoms could coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding networks.

Host-Guest Systems: Investigating the ability of this compound to act as a guest molecule within larger host cavities, such as cyclodextrins or calixarenes. Encapsulation could modify its photophysical properties and solubility. Conversely, macrocycles incorporating the dinitroquinazolin-8-ol unit could be designed to act as hosts for specific guest molecules.

Advanced Materials Science Applications of Dinitroquinazolinols

The electron-deficient nature of the dinitro-substituted aromatic system, combined with the potential for intermolecular interactions, suggests that derivatives of this compound could find applications in materials science. Prospective research areas include:

Organic Electronics: The quinazoline core is a known scaffold in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of nitro groups would significantly lower the LUMO energy level, potentially leading to materials with interesting electron-transport properties.

Non-linear Optical (NLO) Materials: Molecules with a high degree of conjugation and significant charge separation, which could be induced in derivatives of this compound, are known to exhibit NLO properties.

Energetic Materials: While requiring careful and expert handling, dinitroaromatic compounds are a well-established class of energetic materials. Research in this area would focus on synthesizing derivatives with a balance of energetic performance and thermal stability.

Design of Chemosensors and Molecular Probes

The quinazoline scaffold is a versatile platform for the development of chemosensors and molecular probes. nih.govnih.govnih.govrsc.org The specific functionalities of this compound could be leveraged for the design of new sensing systems:

Colorimetric and Fluorometric Sensors: The hydroxyl group can act as a proton-donating site, and its acidity will be influenced by the electron-withdrawing nitro groups. This could be exploited for the colorimetric or fluorometric detection of pH changes or the presence of specific anions. The quinazoline moiety itself can provide a fluorescent signaling unit.

Ion Recognition: The 8-hydroxyquinazoline motif is a known metal-chelating unit. The electronic properties of the metal complex would be significantly modulated by the presence of the two nitro groups, potentially leading to selective sensors for specific metal ions.

Molecular Probes for Biological Imaging: By attaching targeting moieties or biocompatible polymers, derivatives of this compound could be developed as fluorescent probes for imaging specific cellular components or processes. The quinazoline scaffold has been explored for developing PET probes for tumor imaging. nih.gov

Q & A

Basic Research Questions

Q. How to design a robust synthetic route for 5,7-Dinitroquinazolin-8-ol in laboratory settings?

- Methodology : Prioritize one-step synthesis strategies for efficiency, leveraging nitro-substitution reactions on quinazoline precursors. Use high-purity reagents (≥99%) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Reference safety protocols for handling nitro compounds (e.g., avoiding oxidizers, proper ventilation) .

- Key Considerations : Optimize reaction temperature (typically 80–120°C) and solvent systems (e.g., DMF or acetic acid) to enhance nitro-group incorporation. Validate product purity via melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR in DMSO-d6 to resolve aromatic proton signals and confirm nitro-group positions.

- IR Spectroscopy : Identify O–H (3200–3500 cm) and nitro-group (1520–1350 cm) stretching vibrations.

- Mass Spectrometry : Confirm molecular weight (235.16 g/mol) via high-resolution ESI-MS .

Q. How to assess the purity of this compound for reproducibility in biological assays?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = methanol/water (70:30). Acceptable purity ≥99% .

- Elemental Analysis : Verify C, H, N, O content (±0.3% theoretical values).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model nitro-group electron-withdrawing effects and HOMO-LUMO gaps .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar environments.

Q. How to resolve contradictions in reported spectral data for nitroquinazoline derivatives?

- Methodology :

- Meta-Analysis : Systematically compare datasets from multiple studies (e.g., NMR chemical shifts, IR bands) using statistical tools (e.g., Cohen’s κ for inter-study agreement) .

- Crystallographic Validation : Resolve ambiguities via single-crystal XRD using SHELXL for refinement. Apply symmetry operations to confirm nitro-group orientations .

Q. What strategies optimize this compound for fluorescence-based applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.